molecular formula C14H24N2S B1331946 (2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine CAS No. 626212-88-2

(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine

Cat. No. B1331946
M. Wt: 252.42 g/mol
InChI Key: VTLQBMKVKBMVND-UHFFFAOYSA-N
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Description

The compound "(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine" is a tertiary amine that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The piperidine ring, a common structural motif in many bioactive molecules, is often modified to enhance or modify the biological activity of these compounds.

Synthesis Analysis

The synthesis of piperidine derivatives can involve several steps, including alkylation and reductive amination. In the case of the related compound, a series of novel piperidine ring-modified thiophene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate were synthesized through these methods . The process included the reduction of intermediates to alcohol derivatives, followed by methylation to produce methyl ether derivatives. Modifications to standard literature methodologies were made to improve the efficiency of the reactions, resulting in generally good yields .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring with nitrogen as one of the atoms. This structure imparts certain stereochemical properties to the compound, which can influence its reactivity and interaction with other molecules. For instance, a related compound, (2R,6R)-2,6-bis(2-hydroxyphenyl)-1-(2-pyridylmethyl)piperidine, exhibits a C3-symmetric tris(μ-oxo)trititanium(IV,IV,IV) complex when coordinated with titanium(IV) ion . The stereochemistry of this complex is influenced by the stereogenic centers on the ligand and the chair conformation of the piperidine skeleton .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including complexation with metal ions. The study of the complexation behavior of a chiral tertiary amine with titanium(IV) ion revealed the formation of a tris(μ-oxo)trititanium(IV,IV,IV) complex . The reaction proceeded through protonolysis in a stepwise manner, demonstrating the reactivity of the piperidine derivative in forming coordinated complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structure and functional groups. The presence of the piperidine ring and substituents such as thiophene and pyridyl groups can affect properties like solubility, boiling point, and reactivity. The chemical structure of these compounds is typically confirmed using techniques such as mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and CHN elemental analysis . These analytical methods provide detailed information about the molecular composition and structure, which is crucial for understanding the properties and potential applications of the compound.

Scientific Research Applications

Antiproliferative Studies

Compounds structurally similar to (2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine have demonstrated potential in antiproliferative studies. A study by Harishkumar et al. (2018) synthesized derivatives of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, which exhibited significant growth inhibition of various human cancer cell lines, suggesting their potential as antiproliferative agents Harishkumar, Nd, & Santhosha, 2018.

Photoprotection and Antioxidant Properties

Derivatives of tetramethylpiperidines, related to (2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine, have been used in polymers to prevent photooxidation. Damiani et al. (2002) studied the photoprotective effects of these derivatives, highlighting their potential use as topical antioxidants, particularly in protecting against ultraviolet A (UVA) radiation Damiani, Castagna, & Greci, 2002.

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis of compounds involving similar structural elements have been explored in various studies. For instance, Artamkina et al. (2008) investigated the amination of meso-bromophenyl(polyalkyl)porphyrins with hydroxypiperidines, demonstrating the formation of various amination products, reflecting the compound's versatility in chemical synthesis Artamkina, Sazonov, Shtern, Grishina, Veselov, Semeikin, Syrbu, Koifman, & Beletskaya, 2008.

properties

IUPAC Name

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLQBMKVKBMVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine

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